

Eprosartan Mesylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eprosartan Mesylate

Cat. No.: B1671556

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprosartan Mesylate is a potent, selective angiotensin II receptor antagonist prescribed for the treatment of hypertension. This document provides an in-depth technical overview of its core chemical and pharmacological properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Physicochemical Properties

Eprosartan Mesylate is the methanesulfonate salt of eprosartan. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₇ S ₂
Molecular Weight	520.62 g/mol
CAS Number	144143-96-4
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO (>10 mg/mL) and ethanol

Pharmacology and Mechanism of Action

Eprosartan is a non-biphenyl, non-tetrazole, non-peptide angiotensin II receptor blocker (ARB). Its primary mechanism of action is the selective and competitive antagonism of the angiotensin II receptor type 1 (AT1).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal gland. This binding elicits several physiological responses:

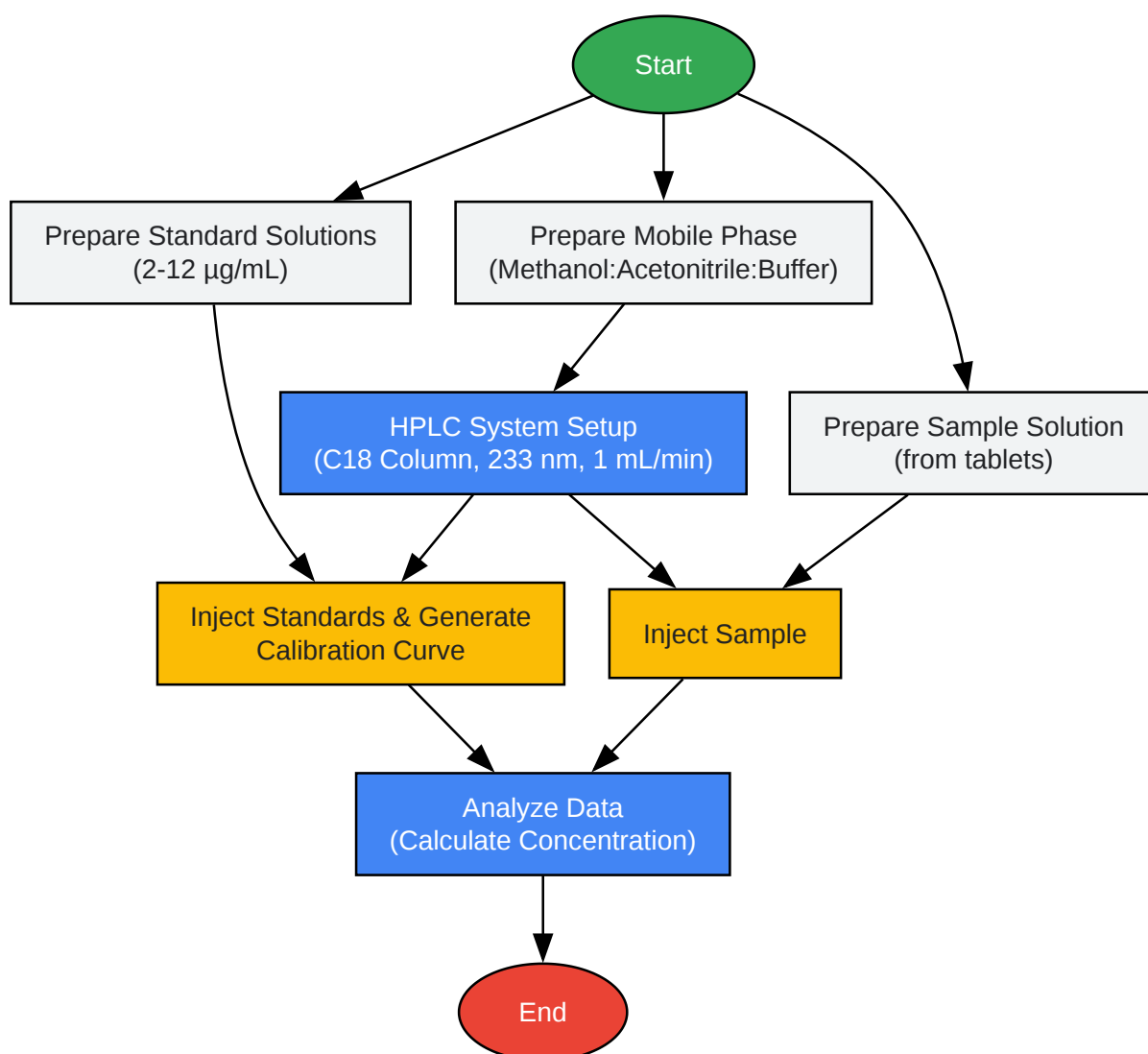
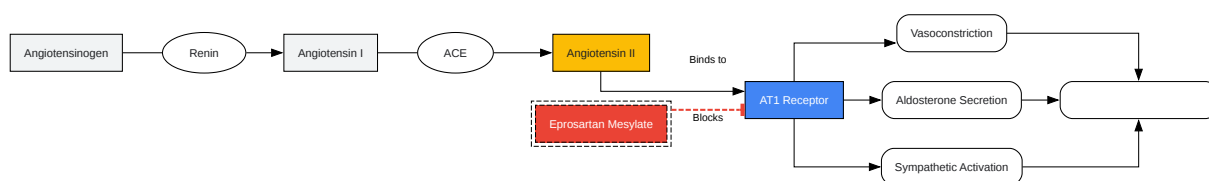
- **Vasoconstriction:** The direct contraction of blood vessels, leading to an increase in blood pressure.
- **Aldosterone Secretion:** Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.
- **Sympathetic Nervous System Activation:** Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.

Eprosartan's Role in RAAS Inhibition

Eprosartan selectively blocks the binding of angiotensin II to the AT1 receptor. This antagonism effectively inhibits the downstream effects of angiotensin II, resulting in:

- **Vasodilation:** Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.
- **Reduced Aldosterone Secretion:** Decreased sodium and water retention, contributing to a lowering of blood volume and pressure.
- **Inhibition of Sympathetic Outflow:** Eprosartan has been shown to inhibit norepinephrine production, which further aids in blood pressure reduction.

Eprosartan exhibits high affinity for the AT1 receptor, with a dissociation constant (K_d) of 0.83 nM in rat vascular smooth muscle cells. It is over 1,000-fold more selective for the AT1 receptor than the AT2 receptor.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com